An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)phenylacetic Acid
An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Chloro-6-(trifluoromethyl)phenylacetic acid stands as a significant building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a sterically demanding and electron-withdrawing chlorine atom and a trifluoromethyl group at the ortho positions of the phenylacetic acid core, imparts distinct physicochemical characteristics that are pivotal for its application in the synthesis of novel therapeutic agents. This guide provides a comprehensive examination of the physical properties of this compound, offering both established data and predictive insights to support research and development endeavors.
Molecular Structure and Key Identifiers
The foundational step in understanding the physical properties of any compound is a thorough appreciation of its molecular architecture.
Molecular Structure:
Caption: Molecular structure of 2-Chloro-6-(trifluoromethyl)phenylacetic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 886500-31-8 | [1] |
| Molecular Formula | C₉H₆ClF₃O₂ | [1] |
| Molecular Weight | 238.59 g/mol | [1] |
| Synonyms | 2-[2-Chloro-6-(trifluoromethyl)phenyl]acetic acid | [1] |
Physicochemical Properties
The physical state, thermal stability, and acidic nature of 2-Chloro-6-(trifluoromethyl)phenylacetic acid are critical parameters for its handling, reaction setup, and biological activity.
Table 2: Core Physical Properties
| Property | Value | Source |
| Melting Point | 149-152 °C | [1] |
| Boiling Point | Predicted: 291.9 ± 35.0 °C | [2] |
| Flash Point | 113.00 °C | [1] |
| pKa | Predicted: ~3.90 | [2] |
Melting Point: A Reflection of Intermolecular Forces
The relatively high melting point of 149-152 °C suggests strong intermolecular forces in the solid state. As a carboxylic acid, the primary mode of intermolecular interaction is hydrogen bonding, leading to the formation of dimers. The presence of the halogen and trifluoromethyl groups can further influence crystal packing and van der Waals interactions, contributing to the stability of the crystal lattice.
Boiling Point: Estimation and Influencing Factors
Acidity (pKa)
The acidity of the carboxylic acid group is a crucial determinant of its behavior in biological systems and its reactivity. A predicted pKa of approximately 3.90 for the 2-chloro-3-(trifluoromethyl)phenylacetic acid isomer suggests that the target compound will have a similar acidity[2]. The electron-withdrawing nature of both the chlorine and trifluoromethyl substituents on the phenyl ring is expected to increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ≈ 4.31)[3]. This is due to the inductive effect, which stabilizes the resulting carboxylate anion.
Solubility Profile
The solubility of a drug candidate or intermediate is a critical factor in its formulation and bioavailability. While specific experimental solubility data for 2-Chloro-6-(trifluoromethyl)phenylacetic acid is limited, a qualitative understanding can be derived from its structure and comparison with related compounds.
Phenylacetic acid itself has limited solubility in water (15 g/L) but is soluble in organic solvents like alcohol and ether[3][4]. The introduction of the lipophilic trifluoromethyl group and the chloro group is expected to decrease its aqueous solubility while potentially increasing its solubility in non-polar organic solvents.
Table 3: Predicted and Inferred Solubility
| Solvent | Predicted/Inferred Solubility | Rationale |
| Water | Low | The hydrophobic phenyl ring and trifluoromethyl group likely dominate over the polar carboxylic acid. |
| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to hydrogen bonding with the carboxylic acid group. |
| Acetone, DMSO | Soluble | Expected to be soluble in polar aprotic solvents. |
| Toluene, Hexane | Sparingly Soluble to Insoluble | The polar carboxylic acid group will limit solubility in non-polar solvents. |
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra, this section provides predicted spectral data based on the known effects of the functional groups and the substitution pattern.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be characterized by signals from the aromatic protons and the methylene protons of the acetic acid side chain.
Caption: Predicted ¹H NMR spectral regions.
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Aromatic Region (δ 7.2-7.6 ppm): The three protons on the phenyl ring will appear as a complex multiplet due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
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Methylene Protons (δ ~3.8 ppm): The two protons of the -CH₂- group are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
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Carbonyl Carbon (δ ~175 ppm): The carbon of the carboxylic acid group is expected to appear at a significantly downfield chemical shift.
-
Aromatic Carbons (δ 120-140 ppm): The six carbons of the phenyl ring will give rise to distinct signals. The carbons directly attached to the electron-withdrawing chloro and trifluoromethyl groups will be shifted downfield. The trifluoromethyl group itself will also show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
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Methylene Carbon (δ ~40 ppm): The carbon of the -CH₂- group will appear in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1100-1300 | C-F stretch | Trifluoromethyl |
| 700-800 | C-Cl stretch | Chloro |
| 1450-1600 | C=C stretch | Aromatic Ring |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z = 238.59) should be observable. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.
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Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). The presence of the trifluoromethyl and chloro groups will also influence the fragmentation pattern.
Experimental Protocols for Property Determination
To ensure the trustworthiness of the data, standardized experimental protocols are essential.
Determination of Melting Point
A calibrated differential scanning calorimeter (DSC) is the preferred method for accurate melting point determination.
Protocol: Melting Point Determination by DSC
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Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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The melting point is determined as the onset or peak of the endothermic melting transition.
Caption: Workflow for melting point determination by DSC.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the acid dissociation constant.
Protocol: pKa Determination by Potentiometric Titration
-
Prepare a standard solution of the carboxylic acid in a suitable solvent (e.g., a water/methanol mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the base.
-
Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of 2-Chloro-6-(trifluoromethyl)phenylacetic acid. While experimental data for some properties remain to be fully elucidated, the information presented herein, grounded in established chemical principles and data from analogous structures, offers a robust foundation for researchers and scientists. The provided experimental protocols underscore the importance of empirical validation and offer a pathway to generating the high-quality data necessary for advancing drug discovery and development programs.
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209). Retrieved from [Link]
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MDPI. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Retrieved from [Link]
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PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Info. Retrieved from [Link]
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Wiley. (2023, November 7). News: Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]
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Wiley. (2023, November 28). New database of predicted infrared spectra. Retrieved from [Link]
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ResearchGate. (2025). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

